2,2-Dibromo-1-methylcyclopropanecarbonitrile
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Overview
Description
2,2-Dibromo-1-methylcyclopropanecarbonitrile is an organic compound with the molecular formula C5H5Br2N. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a nitrile group attached to a methyl-substituted cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-methylcyclopropanecarbonitrile typically involves the bromination of 1-methylcyclopropanecarbonitrile. This reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-methylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-methylcyclopropanecarbonitrile.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted cyclopropanecarbonitriles.
Reduction: Formation of 1-methylcyclopropanecarbonitrile.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,2-Dibromo-1-methylcyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-methylcyclopropanecarbonitrile involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-methylcyclopropanecarbonitrile
- 2,2-Diiodo-1-methylcyclopropanecarbonitrile
- 1-Methylcyclopropanecarbonitrile
Uniqueness
2,2-Dibromo-1-methylcyclopropanecarbonitrile is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2,2-dibromo-1-methylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N/c1-4(3-8)2-5(4,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNDLMWKPKVOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344054 |
Source
|
Record name | 2,2-Dibromo-1-methylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63262-97-5 |
Source
|
Record name | 2,2-Dibromo-1-methylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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